molecular formula C10H8ClN3O B11884662 2-Chloro-4-(1H-pyrazol-1-yl)benzamide

2-Chloro-4-(1H-pyrazol-1-yl)benzamide

Cat. No.: B11884662
M. Wt: 221.64 g/mol
InChI Key: ZEMBEJLNPTUEDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-4-hydrazinylbenzoic acid. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring, resulting in the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-Chloro-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, various oxidizing and reducing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-4-(1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C10H8ClN3O/c11-9-6-7(14-5-1-4-13-14)2-3-8(9)10(12)15/h1-6H,(H2,12,15)

InChI Key

ZEMBEJLNPTUEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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